molecular formula C20H19N3O6S3 B3007840 4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide CAS No. 941925-00-4

4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide

Cat. No.: B3007840
CAS No.: 941925-00-4
M. Wt: 493.57
InChI Key: KDSYEIMXKKDGMH-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C20H19N3O6S3 and its molecular weight is 493.57. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

Research has demonstrated the synthesis of various heterocyclic compounds containing sulfonamide thiazole moiety, which includes derivatives related to the chemical structure . These compounds have shown promising results in anticonvulsant activity, with some providing significant protection against picrotoxin-induced convulsions (Farag et al., 2012).

Nonlinear Optical Materials

Another application is in the field of nonlinear optical (NLO) materials. Specific sulfonamide chromophores, akin to the chemical structure , have been used in films for spin-coating on glass surfaces. These have shown potential in the formation of diffraction grating in a guest-host system, indicating their use in advanced optical technologies (Kucharski et al., 2010).

Lipoxygenase Inhibition

Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their ability to inhibit lipoxygenase enzymes. This is significant in the context of researching new anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).

Photodynamic Therapy

In the medical field, particularly in cancer treatment, compounds like the specified chemical have been used in the synthesis of new zinc phthalocyanine. These compounds have shown high singlet oxygen quantum yield and are being explored for their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antimicrobial Properties

Thiazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities. This includes activity against various bacterial and fungal strains, positioning these compounds as potential templates for new antimicrobial agents (Sahin et al., 2012).

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S3/c1-29-15-6-8-16(9-7-15)30-12-2-3-18(24)22-20-21-13-19(31-20)32(27,28)17-10-4-14(5-11-17)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSYEIMXKKDGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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